molecular formula C12H13BrO3 B6283439 3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1342633-06-0

3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid

Cat. No.: B6283439
CAS No.: 1342633-06-0
M. Wt: 285.1
InChI Key:
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Description

3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is also known by its IUPAC name, 3-(3-bromobenzyl)tetrahydro-3-furancarboxylic acid .

Preparation Methods

The synthesis of 3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid typically involves the reaction of 3-bromobenzyl bromide with tetrahydrofuran-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxolane ring and carboxylic acid group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

3-[(3-bromophenyl)methyl]oxolane-3-carboxylic acid can be compared with similar compounds such as:

    3-(3-chlorophenyl)methyl]oxolane-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(3-fluorophenyl)methyl]oxolane-3-carboxylic acid: Contains a fluorine atom, leading to different reactivity and biological activity.

    3-(3-iodophenyl)methyl]oxolane-3-carboxylic acid: The presence of an iodine atom can significantly alter the compound’s properties.

These comparisons highlight the unique properties of this compound, particularly its reactivity and potential biological activity due to the presence of the bromine atom.

Properties

CAS No.

1342633-06-0

Molecular Formula

C12H13BrO3

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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